5-Chlorobenzofuran-2,3-dione
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Overview
Description
5-Chlorobenzofuran-2,3-dione is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chlorosalicylaldehyde with malonic acid in the presence of a catalyst to form the benzofuran ring . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzofuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while substitution reactions can produce various substituted benzofurans .
Scientific Research Applications
5-Chlorobenzofuran-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorobenzofuran-2,3-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular pathways .
Comparison with Similar Compounds
Benzofuran-2,3-dione: Lacks the chlorine substituent but shares similar chemical properties.
5-Bromobenzofuran-2,3-dione: Similar structure with a bromine atom instead of chlorine.
5-Methylbenzofuran-2,3-dione: Contains a methyl group instead of a halogen.
Uniqueness: 5-Chlorobenzofuran-2,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H3ClO3 |
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Molecular Weight |
182.56 g/mol |
IUPAC Name |
5-chloro-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C8H3ClO3/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H |
InChI Key |
WRGNYZNIUPZBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)O2 |
Origin of Product |
United States |
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